![molecular formula C20H26OS B12590167 2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene CAS No. 648436-67-3](/img/structure/B12590167.png)
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene is an organic compound with a complex structure that includes a hexyl chain, a methoxyphenyl group, and a sulfanyl group attached to a methylbenzene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Methoxyphenyl Sulfanyl Intermediate: This step involves the reaction of 4-methoxyphenyl thiol with an appropriate halogenated precursor to form the methoxyphenyl sulfanyl intermediate.
Alkylation: The intermediate is then alkylated with a hexyl halide under basic conditions to introduce the hexyl group.
Coupling with Methylbenzene: The final step involves coupling the alkylated intermediate with a methylbenzene derivative using a suitable catalyst, such as palladium, under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group or to modify the aromatic ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the hexyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: De-sulfanyl derivatives and modified aromatic rings.
Substitution: Halogenated, alkylated, or nucleophile-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]benzene: Lacks the methyl group on the benzene ring.
2-Hexyl-1-[(4-hydroxyphenyl)sulfanyl]-4-methylbenzene: Contains a hydroxy group instead of a methoxy group.
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-ethylbenzene: Has an ethyl group instead of a methyl group on the benzene ring.
Uniqueness
2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its solubility and reactivity, while the hexyl chain provides hydrophobic characteristics.
Eigenschaften
CAS-Nummer |
648436-67-3 |
|---|---|
Molekularformel |
C20H26OS |
Molekulargewicht |
314.5 g/mol |
IUPAC-Name |
2-hexyl-1-(4-methoxyphenyl)sulfanyl-4-methylbenzene |
InChI |
InChI=1S/C20H26OS/c1-4-5-6-7-8-17-15-16(2)9-14-20(17)22-19-12-10-18(21-3)11-13-19/h9-15H,4-8H2,1-3H3 |
InChI-Schlüssel |
NPRUKYGEDGPVFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=C(C=CC(=C1)C)SC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)
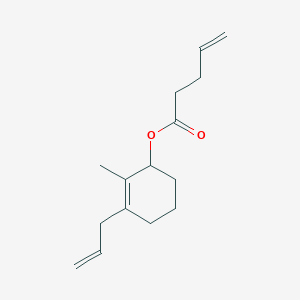
phosphane](/img/structure/B12590092.png)
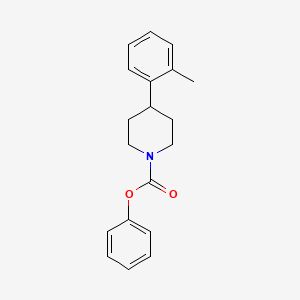
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
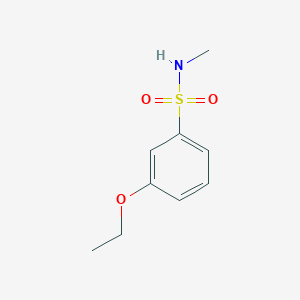
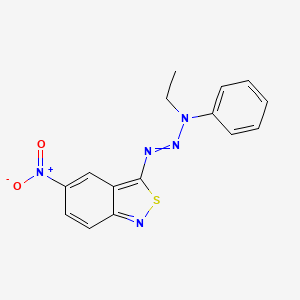
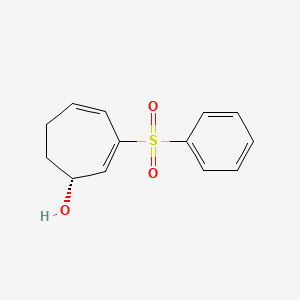
![Benzamide, N-[[(4-chloro-3-nitrophenyl)amino]thioxomethyl]-3-nitro-](/img/structure/B12590129.png)
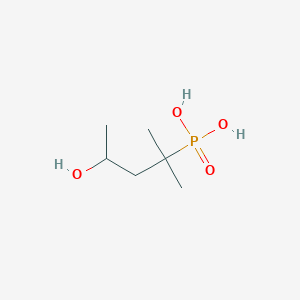
![Acetamide,2-[(8-ethyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methoxyethyl)-](/img/structure/B12590145.png)

